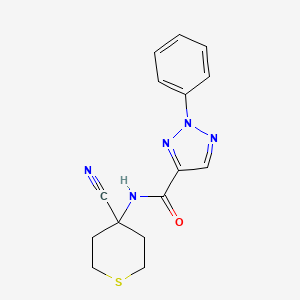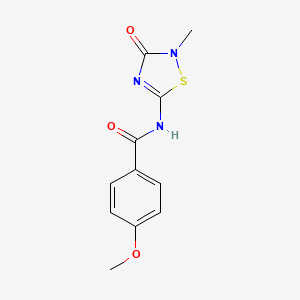![molecular formula C8H13NO B2946942 (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one CAS No. 910333-74-3](/img/structure/B2946942.png)
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one
Übersicht
Beschreibung
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one is a bicyclic organic compound with a unique structure that has been studied extensively in the scientific community. It is a member of the azabicyclo family of compounds, which are characterized by their ring-shaped structure. This compound has been used in a wide range of scientific studies, from organic synthesis to pharmacological research.
Wissenschaftliche Forschungsanwendungen
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one has been studied extensively in a variety of scientific fields. It has been used as a starting material in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Additionally, this compound has been studied for its potential use in drug development and as an inhibitor of certain enzymes.
Wirkmechanismus
The exact mechanism of action of (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors, which leads to the activation of intracellular signaling pathways. Additionally, this compound has been shown to bind to certain enzymes, which can lead to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, this compound has been shown to have a variety of effects, including the stimulation of cell proliferation, the inhibition of certain enzymes, and the modulation of certain neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one in laboratory experiments has both advantages and limitations. On the one hand, this compound is relatively easy to synthesize and is relatively stable, making it an ideal starting material for a variety of experiments. On the other hand, this compound can be toxic in high concentrations, and its effects on living organisms are not fully understood.
Zukünftige Richtungen
The potential future directions for (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one are numerous. This compound could be investigated further for its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for certain neurological disorders. Additionally, this compound could be studied further for its potential use as a catalyst in organic synthesis, or as a ligand in coordination chemistry. Finally, this compound could be studied further to better understand its mechanism of action and its effects on living organisms.
Eigenschaften
IUPAC Name |
(1S,6R)-6-methyl-7-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)7(10)9-8/h6H,2-5H2,1H3,(H,9,10)/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIGCUVLBNZWBP-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)



![[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2946866.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)

![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)
![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)